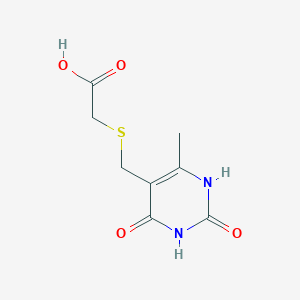

(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethylsulfanyl)acetic acid

Beschreibung

The compound "(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethylsulfanyl)acetic acid" (CAS: 462066-62-2) is a pyrimidine derivative with a molecular formula of C₈H₁₀N₂O₄S and a molecular weight of 230.24 g/mol . Its structure comprises a tetrahydropyrimidine core substituted with a methyl group at position 6, two ketone groups at positions 2 and 4, and a methylsulfanyl-acetic acid moiety at position 3.

Eigenschaften

IUPAC Name |

2-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-4-5(2-15-3-6(11)12)7(13)10-8(14)9-4/h2-3H2,1H3,(H,11,12)(H2,9,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWVWMHGRHLLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethylsulfanyl)acetic acid typically involves the alkylation of 4-methyluracil with ethyl bromoacetate, followed by subsequent reactions to introduce the sulfanyl group . The reaction conditions often include the use of basic catalysts and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and scalable reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethylsulfanyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and hydrazines .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethylsulfanyl)acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethylsulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This can lead to the inhibition of microbial growth or the modulation of biological pathways involved in disease processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a family of pyrimidine-based carboxylic acids, which differ in substituents and oxidation states. Key structural analogs include:

Physicochemical Properties

- Lipophilicity : The methylsulfanyl group in the target compound enhances lipophilicity compared to the sulfur-free analog in , which may improve membrane permeability in biological systems .

- Acidity : The carboxylic acid group (pKa ~2.5) is more acidic than the methyl ester analog (pKa ~4.5) in , influencing ionization and solubility .

- Thermal Stability : Sulfonyl-containing analogs (e.g., CAS 1956307-77-9) exhibit higher thermal stability due to stronger S=O bonds compared to sulfanyl derivatives .

Structural Validation Techniques

Crystallographic tools such as SHELXL () and ORTEP-3 () are critical for confirming bond geometries and hydrogen-bonding networks in these compounds . Structure validation protocols () ensure accuracy in reported data, particularly for sulfonyl/sulfanyl distinctions .

Biologische Aktivität

(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethylsulfanyl)acetic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

- Molecular Formula : C₇H₈N₂O₃S

- Molecular Weight : 188.21 g/mol

- CAS Number : 52208-17-0

This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethylsulfanyl)acetic acid exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The compound's mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Antitumor Activity

Recent studies have suggested that this compound may possess antitumor properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle progression.

Enzyme Inhibition

(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylmethylsulfanyl)acetic acid has been identified as an inhibitor of certain enzymes involved in metabolic processes. Notably:

- Aldose reductase : This inhibition suggests potential applications in treating diabetic complications.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against a panel of pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Antitumor Effects

In vitro studies on HeLa cells revealed that treatment with the compound at concentrations of 50 µM resulted in a significant reduction in cell viability after 48 hours.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

The biological activities of (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidin-5-ylmethylsulfanyl)acetic acid are attributed to its ability to interact with specific biomolecules:

- DNA Intercalation : The compound may intercalate into DNA structures, disrupting replication and transcription processes.

- Enzyme Interaction : By inhibiting key enzymes like aldose reductase, it alters glucose metabolism pathways.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.